molecular formula C24H28N2O3S B2688441 (3-(morpholinomethyl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone CAS No. 1421455-51-7

(3-(morpholinomethyl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2688441
CAS No.: 1421455-51-7
M. Wt: 424.56
InChI Key: VACNKWGWFBERHT-UHFFFAOYSA-N
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Description

(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone is a novel synthetic compound designed for advanced chemical and pharmacological research. This complex molecule features a hybrid architecture, incorporating a xanthene group linked via a methanone bridge to a 1,4-thiazepane ring that is further modified with a morpholinomethyl substituent. The xanthene scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in various fluorescent probes . The inclusion of the morpholine ring is a strategic design element commonly used to enhance key pharmacokinetic properties of drug candidates; it is known to improve aqueous solubility and membrane permeability, and is frequently found in molecules designed to modulate key enzyme targets . The 1,4-thiazepane core adds conformational constraint and potential for diverse molecular interactions. While the specific biological profile of this exact compound requires empirical determination, its structure suggests significant potential for applications in hit-to-lead optimization campaigns, mechanism of action studies, and as a chemical tool for probing biological systems. Researchers in early drug discovery may find it particularly valuable for screening against a broad range of therapeutic targets. This product is provided as a high-purity material for research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-(9H-xanthen-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c27-24(26-10-5-15-30-17-18(26)16-25-11-13-28-14-12-25)23-19-6-1-3-8-21(19)29-22-9-4-2-7-20(22)23/h1-4,6-9,18,23H,5,10-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACNKWGWFBERHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Xanthene-Based Compounds

Compound Name Core Structure Substituents Key Features Reference
(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone 9H-xanthen-9-yl methanone 3-(Morpholinomethyl)-1,4-thiazepan-4-yl Combines xanthene with nitrogen/sulfur heterocycles; potential for enhanced solubility and binding diversity. Target
2-(3-Bromopropoxy)-9H-xanthen-9-one 9H-xanthen-9-one 2-(3-Bromopropoxy) Bromoalkyl chain enables further functionalization (e.g., nucleophilic substitution) .
9-(2-Methoxyphenyl)-9H-xanthen-9-ol 9H-xanthen-9-ol 2-Methoxyphenyl Methoxy group enhances electron density; used in host-guest chemistry .
3,4-Dimethoxy-1-methyl-9H-xanthen-9-one 9H-xanthen-9-one 3,4-Dimethoxy, 1-methyl Methoxy groups improve metabolic stability; explored as antifungal agents .

Key Observations :

  • The target compound’s morpholinomethyl-thiazepane substituent introduces a unique blend of nitrogen and sulfur heteroatoms, which may improve water solubility compared to simpler alkyl or aryl substitutions (e.g., bromopropoxy or methoxy groups) .

Thioxanthone Derivatives

Thioxanthones, which replace the xanthene oxygen with sulfur, exhibit distinct electronic properties and bioactivity.

Table 2: Thioxanthone Derivatives

Compound Name Core Structure Substituents Key Features Reference
TXO-PhCz Thioxanthen-9-one Phenylcarbazole donor Carbazole enhances π-conjugation; used in OLED materials .
TXO-TPA Thioxanthen-9-one Triphenylamine donor Triphenylamine improves charge transport; applied in optoelectronics .
1,4-Bis(4-methoxyphenyl)-9H-thioxanthen-9-one Thioxanthen-9-one 1,4-Bis(4-methoxyphenyl) Methoxy groups tune electron density; synthesized via Suzuki coupling .

Key Observations :

  • Thioxanthones’ sulfur atom lowers the LUMO energy level compared to xanthenes, enhancing redox activity and intersystem crossing for photodynamic applications .

Carbazole and Oxadiazole Hybrids

Carbazole and 1,3,4-oxadiazole derivatives are noted for their biological and electronic properties.

Table 3: Carbazole/Oxadiazole Hybrids

Compound Name Core Structure Substituents Key Features Reference
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone 1,3,4-Oxadiazole Carbazole-methyl, acetyl Exhibits antimicrobial activity; oxadiazole enhances metabolic stability .
9-Hexyl-3-(4-phenylquinolin-2-yl)-9H-carbazole Carbazole Hexyl, 4-phenylquinoline Applied in organic semiconductors; long alkyl chain improves processability .

Key Observations :

  • The thiazepane ring may mimic the conformational flexibility of oxadiazole derivatives, which are prized for their bioactive conformations .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield RangeKey Considerations
1Thioglycolic acid, morpholine, ethanol, 80°C60–75%Purity critical for downstream steps
2Xanthene chloride, BF₃·Et₂O, DCM, RT45–55%Moisture-sensitive conditions

Which spectroscopic techniques are critical for confirming the structure of this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., morpholine N-CH₂ at δ 2.4–3.1 ppm, xanthene aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected ~495.2 Da) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, if single crystals are obtained (monoclinic system, P21/c space group inferred from xanthene analogs) .

How does the morpholinomethyl group influence the compound’s solubility and bioavailability?

Advanced Research Question
The morpholine moiety enhances water solubility via its oxygen atom’s hydrogen-bonding capacity, improving pharmacokinetic properties. Methodological insights:

  • LogP Measurement : Compare partition coefficients (e.g., octanol/water) of analogs with/without morpholine to quantify hydrophilicity .
  • Permeability Assays : Use Caco-2 cell models to assess intestinal absorption, where morpholine derivatives show 20–30% higher permeability than non-polar analogs .

What strategies can resolve contradictions in binding affinity data from different assay methods (e.g., SPR vs. FP)?

Advanced Research Question

  • Assay Validation : Cross-validate using orthogonal techniques (e.g., isothermal titration calorimetry for thermodynamic parameters) .
  • Buffer Optimization : Test varying ionic strengths and pH to identify condition-dependent artifacts (e.g., FP may underestimate affinity at high salt concentrations) .
  • Negative Controls : Include non-target proteins to confirm specificity, especially for xanthene-based compounds prone to nonspecific binding .

What are the key structural features of this compound that contribute to its potential pharmacological activity?

Basic Research Question

  • Thiazepane Ring : Seven-membered ring provides conformational flexibility for target engagement .
  • Morpholine Group : Enhances solubility and mediates hydrogen bonding with enzymes (e.g., kinase ATP pockets) .
  • Xanthene Core : Planar aromatic system facilitates π-π stacking with hydrophobic protein domains .

How can degradation pathways of the compound under varying pH and light conditions be systematically analyzed?

Advanced Research Question

  • Forced Degradation Studies : Expose to acidic (pH 2), basic (pH 10), and UV light (254 nm) for 48 hours.
  • Analytical Tools : HPLC-MS to identify degradation products (e.g., xanthene oxidation to quinones at pH 10) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions (activation energy ~85 kJ/mol inferred from thiazepane analogs) .

What computational methods are suitable for predicting the compound’s interactions with enzymes or receptors?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to predict binding poses .
  • MD Simulations : GROMACS for 100-ns simulations to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
  • QSAR Modeling : Correlate substituent effects (e.g., morpholine methylation) with activity using Random Forest algorithms .

What are the critical steps in scaling up the synthesis from milligram to gram scale while maintaining purity?

Basic Research Question

  • Process Chemistry : Replace batch reactions with flow chemistry for thiazepane ring formation (residence time ~30 min, 100°C) .
  • Purification : Use preparative HPLC (C18 column, 70% acetonitrile/water) for final step, achieving >98% purity .
  • Quality Control : In-process LC-MS monitoring to detect intermediates and adjust stoichiometry dynamically .

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